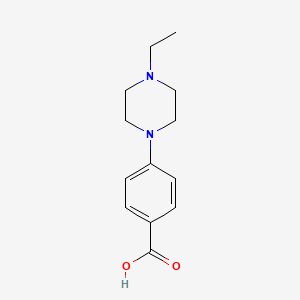

4-(4-Ethylpiperazin-1-YL)benzoic acid

Vue d'ensemble

Description

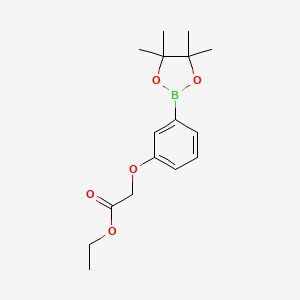

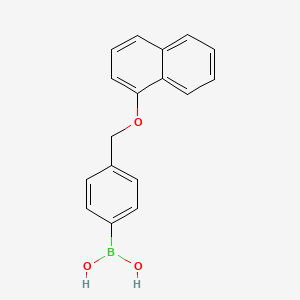

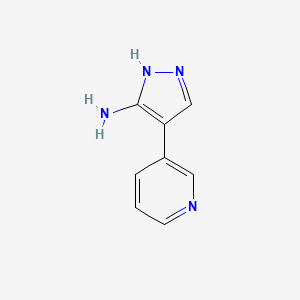

4-(4-Ethylpiperazin-1-YL)benzoic acid is a chemical compound with the CAS Number: 784130-66-1 . It has a molecular weight of 234.3 and its IUPAC name is 4-(4-ethyl-1-piperazinyl)benzoic acid . The compound is stored in a dry room at normal temperature .

Molecular Structure Analysis

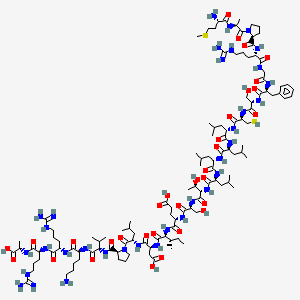

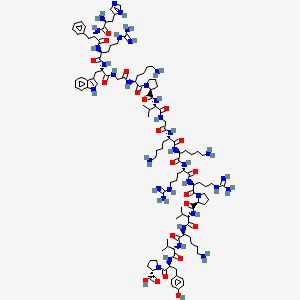

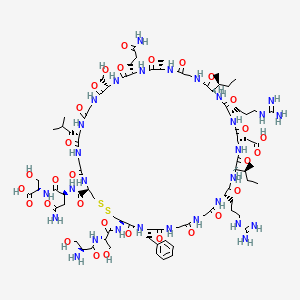

The molecular structure of 4-(4-Ethylpiperazin-1-YL)benzoic acid is represented by the InChI code: 1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17) . This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

4-(4-Ethylpiperazin-1-YL)benzoic acid is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Practical Synthesis

The practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a compound closely related to 4-(4-Ethylpiperazin-1-YL)benzoic acid, has been elaborated through an efficient in situ synthesis method. This approach involves direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride, yielding high product purity and ease of scale-up for large-scale synthesis. The method is also applicable for synthesizing benzyl derivatives of heterocyclic amines (Koroleva et al., 2012).

Synthesis from Benzoic Acid

Another synthesis pathway for a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, involves α-bromination and acidification followed by amination of 4-methylbenzoic acid. The process is sensitive to the choice of bromine agent, initiator, material ratio, temperature, and time, with optimized conditions leading to high product yields (Lu Xiao-qin).

Structural Analysis

Crystal Structure Analysis

The crystal structure of closely related compounds like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has been determined, confirming the predicted structure through chemical and spectral analysis. Such studies are crucial for understanding the conformation and bond lengths and angles in the molecule (Ozbey et al., 2001).

Conformational Analysis

4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) is another compound whose conformation has been studied in detail. The analysis shows that the piperazine ring adopts a chair conformation, and the dihedral angles formed by the C atoms of the piperazine ring and the benzene ring have been precisely measured (Faizi et al., 2016).

Application in Solar Cells

Electron-Acceptor Impact

Studies have investigated the impacts of electron-acceptors upon energy level, energy gap, light-harvesting ability, photovoltaic parameter, and cell stability of donor-acceptor dyes in photoelectrochemical cells. This research could be relevant to the utilization of 4-(4-Ethylpiperazin-1-YL)benzoic acid in dye-sensitized solar cells and other photoelectrochemical applications (Yang et al., 2016).

Safety And Hazards

The safety information available indicates that 4-(4-Ethylpiperazin-1-YL)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure and repeated exposure) .

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKUGZAMAKCYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592409 | |

| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperazin-1-YL)benzoic acid | |

CAS RN |

784130-66-1 | |

| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)